molecular formula C25H46Na2O16P2 B12366972 PtdIns-(3)-P1(1,2-dioctanoyl) (sodium)

PtdIns-(3)-P1(1,2-dioctanoyl) (sodium)

Cat. No.: B12366972
M. Wt: 710.5 g/mol
InChI Key: UCYGAGOHASJWLC-ACHOKTOGSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

PtdIns-(3)-P1(1,2-dioctanoyl) (sodium) is a synthetic analog of natural phosphatidylinositol, a type of phospholipid that plays a crucial role in cellular signaling. This compound contains C8:0 fatty acids at the sn-1 and sn-2 positions, which gives it unique physical properties, including high solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PtdIns-(3)-P1(1,2-dioctanoyl) (sodium) involves the esterification of inositol with dioctanoyl glycerol. The reaction typically requires a catalyst, such as phosphoric acid, and is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of PtdIns-(3)-P1(1,2-dioctanoyl) (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

PtdIns-(3)-P1(1,2-dioctanoyl) (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PtdIns-(3)-P1(1,2-dioctanoyl) (sodium) is widely used in scientific research due to its role in cellular signaling. Its applications include:

    Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.

    Biology: Investigated for its role in signal transduction pathways and cellular communication.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic target.

    Industry: Utilized in the development of biosensors and diagnostic tools

Mechanism of Action

PtdIns-(3)-P1(1,2-dioctanoyl) (sodium) exerts its effects by participating in the phosphoinositide signaling pathway. It is phosphorylated to form various phosphatidylinositol phosphates, which act as second messengers in cellular signaling. These messengers interact with specific protein targets, such as phosphoinositide-specific phospholipase C, to propagate the signal and elicit cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PtdIns-(3)-P1(1,2-dioctanoyl) (sodium) is unique due to its specific phosphorylation at the 3-position, which influences its role in cellular signaling pathways. Its high solubility in aqueous media also makes it particularly useful for in vitro studies .

Properties

Molecular Formula

C25H46Na2O16P2

Molecular Weight

710.5 g/mol

IUPAC Name

disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] phosphate

InChI

InChI=1S/C25H48O16P2.2Na/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)21(29)24(23(25)31)40-42(32,33)34;;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);;/q;2*+1/p-2/t17-,20+,21+,22-,23-,24-,25+;;/m1../s1

InChI Key

UCYGAGOHASJWLC-ACHOKTOGSA-L

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)([O-])[O-])O)O)O)OC(=O)CCCCCCC.[Na+].[Na+]

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)([O-])[O-])O)O)O)OC(=O)CCCCCCC.[Na+].[Na+]

Origin of Product

United States

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